BenchChemオンラインストアへようこそ!

PKR Inhibitor, negative control

PKR signaling Kinase inhibition Biochemical assay

This inactive structural analog (oxindole compound) is essential for validating PKR inhibition studies. As a negative control, it ensures that observed biological effects from active inhibitors (e.g., C16) are due to specific PKR target engagement, not off-target or scaffold artifacts. Its IC50 >100 µM guarantees inactivity. This is a critical reagent for establishing data reproducibility and assay specificity in PKR signaling, translation, and neurodegeneration research. Intended exclusively for research and development.

Molecular Formula C15H8Cl3NO2
Molecular Weight 340.6 g/mol
CAS No. 852547-30-9
Cat. No. B3057808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePKR Inhibitor, negative control
CAS852547-30-9
Molecular FormulaC15H8Cl3NO2
Molecular Weight340.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=CC3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N2
InChIInChI=1S/C15H8Cl3NO2/c16-8-1-2-13-9(6-8)10(15(21)19-13)3-7-4-11(17)14(20)12(18)5-7/h1-6,20H,(H,19,21)
InChIKeyZJFMARHFPUZEKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PKR Inhibitor, Negative Control (CAS 852547-30-9): Inactive Structural Analog for Validating PKR-Dependent Biological Assays


PKR Inhibitor, Negative Control (CAS 852547-30-9) is an oxindole compound that serves as an inactive structural analog of RNA-dependent protein kinase (PKR) inhibitors [1]. It is specifically designed to lack inhibitory activity against PKR, making it an essential tool for validating PKR-dependent assays and distinguishing target-specific effects from off-target or compound-class artifacts [2]. This compound is not intended for therapeutic use and is strictly employed as a negative control in biochemical and cellular studies investigating PKR signaling pathways .

Why Generic Substitution Fails: The Critical Role of PKR Inhibitor, Negative Control (CAS 852547-30-9) in Distinguishing True PKR Inhibition from Experimental Artifacts


Substituting PKR Inhibitor, Negative Control with a different inactive compound or omitting a negative control altogether compromises the validity of PKR-focused studies. This specific compound is a close structural analog of the active PKR inhibitor C16 (CAS 608512-97-6) but lacks the functional group necessary for ATP-binding site interaction, ensuring that any observed biological effects in the presence of the active inhibitor can be confidently attributed to PKR inhibition rather than non-specific compound toxicity or vehicle effects . Generic substitution with an unrelated inactive molecule fails to control for the chemical scaffold's inherent properties, which is essential for interpreting dose-response relationships and target engagement [1]. The use of this matched negative control is a standard practice in PKR research to establish assay specificity and data reproducibility .

Product-Specific Quantitative Differentiation: PKR Inhibitor, Negative Control (CAS 852547-30-9) vs. Active PKR Inhibitors


Absence of PKR Autophosphorylation Inhibition: Direct Comparison with Active Inhibitor C16

The negative control compound is completely inactive in inhibiting RNA-induced PKR autophosphorylation, a key step in PKR activation. In contrast, the active PKR inhibitor C16 potently inhibits this process . This difference is fundamental for assay validation.

PKR signaling Kinase inhibition Biochemical assay

Inability to Rescue PKR-Dependent Translation Block: Quantitative Comparison with C16

The negative control fails to rescue the translational blockade imposed by activated PKR, whereas the active inhibitor C16 effectively restores translation . This functional assay demonstrates the compound's lack of efficacy in a key PKR-mediated cellular process.

Translation regulation eIF2α phosphorylation Cellular stress response

Distinct Cell Permeability Profile: Negative Control is Not Cell-Permeable

The negative control is explicitly characterized as not cell-permeable , a key differentiator from many active PKR inhibitors that require intracellular access. This property makes it unsuitable for cellular assays without permeabilization, but ideal for in vitro biochemical assays where compound entry is not required.

Cellular uptake Intracellular target engagement In vitro pharmacology

Lack of ATP-Competitive Binding: Differentiating from ATP-Site Directed Inhibitors

The negative control does not compete with ATP for binding to PKR . This is a critical mechanistic distinction from active ATP-binding site directed inhibitors like C16, which act as ATP-competitive inhibitors . This property ensures that any ATP-competitive effects observed in assays with the active inhibitor are not replicated by the negative control.

Kinase inhibitor mechanism ATP-binding site Enzyme kinetics

Off-Target Neuroprotective Activity: A Potential Confounding Factor in Neuronal Studies

While designed as an inactive control for PKR, this compound has been reported to inhibit LK-induced neuronal death, exhibiting significant neuroprotective effects . This off-target activity is a critical consideration when using this compound in neuronal cell models, as it could confound results if not properly controlled for.

Neuroprotection Off-target effects Neuronal cell death

Optimal Application Scenarios for PKR Inhibitor, Negative Control (CAS 852547-30-9)


Validating PKR-Dependent Translation Assays in Cell-Free Systems

Use this negative control in rabbit reticulocyte lysate or other cell-free translation systems to establish a baseline for PKR-dependent translational blockade. Its inactivity (IC50 > 100 µM) in rescuing translation confirms that the observed rescue by active inhibitors like C16 (IC50 = 100 nM) is specifically due to PKR inhibition . Include the negative control at the same concentrations as the active inhibitor to rule out non-specific compound effects on the translation machinery.

Confirming Target Engagement in PKR Autophosphorylation Assays

Employ the negative control as a specificity control in in vitro PKR autophosphorylation assays. Its complete lack of inhibition (IC50 > 100 µM) provides a robust comparator for the potent inhibition observed with active compounds such as C16 (IC50 = 210 nM) [1]. This direct comparison is essential for publishing high-confidence data on new PKR inhibitors and for structure-activity relationship (SAR) studies.

Controlling for Compound-Class Effects in Neuronal Viability Studies

When investigating the role of PKR in neurodegeneration using active PKR inhibitors, always include this negative control. The reported off-target neuroprotective activity of both the active inhibitor C16 and this negative control against LK-induced neuronal death [2] highlights the necessity of using a structurally matched inactive analog to dissect PKR-specific effects from compound-class or off-target neuroprotection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for PKR Inhibitor, negative control

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.